GR-73632

Übersicht

Beschreibung

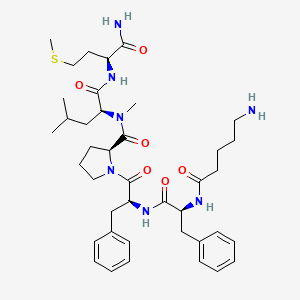

GR-73632 ist ein potenter und selektiver Agonist für den Tachykinin-Neurokinin-1-Rezeptor. Diese Verbindung ist bekannt für ihre Fähigkeit, direkt an den peripheren Enden primärer sensorischer Neuronen über den Neurokinin-1-Rezeptor zu wirken, der Juckreizsignale vermittelt . Es hat eine Summenformel von C40H59N7O6S und eine Molekülmasse von 766.00 .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Peptidbindungen und die Einarbeitung spezifischer Aminosäurereste. Der synthetische Weg beginnt typischerweise mit der Schutz von Aminogruppen, gefolgt von der Kupplung von Aminosäuren unter Verwendung von Reagenzien wie Dicyclohexylcarbodiimid und Hydroxybenzotriazol . Das Endprodukt wird nach Deprotektionsschritten und Reinigungsschritten, wie z. B. Hochleistungsflüssigkeitschromatographie, erhalten . Industrielle Produktionsmethoden können großtechnische Peptidsynthesetechniken beinhalten, um hohe Reinheit und Ausbeute zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

L-Methioninamide is a derivative of methionine and contains several essential amino acids. Its structure includes:

- Methionine : An essential amino acid that plays a critical role in metabolism and protein synthesis.

- Phenylalanine : A precursor for neurotransmitters and involved in protein synthesis.

- Proline : Important for collagen formation and structural stability in proteins.

- Leucine : Known for its role in muscle protein synthesis.

The presence of these amino acids suggests that L-Methioninamide may exhibit significant biological activity, including potential neuroprotective effects and roles in metabolic pathways.

Drug Development

L-Methioninamide's unique structure positions it as a candidate for drug development, particularly in targeting diseases related to neurotransmitter imbalances or metabolic disorders. Research has indicated that peptides similar to L-Methioninamide can exhibit antimicrobial properties against pathogens such as Mycobacterium abscessus .

Neuroprotection

Given its composition, L-Methioninamide may have neuroprotective effects due to the presence of phenylalanine and methionine, which are known to influence neurotransmitter levels . Studies suggest that such compounds can modulate synaptic transmission and protect against neurodegenerative conditions.

Cancer Research

Research into peptides with similar structures has shown promise in cancer therapy by inhibiting tumor growth through mechanisms involving apoptosis and angiogenesis modulation . L-Methioninamide could potentially be explored for similar applications.

Case Studies

Wirkmechanismus

Target of Action

GR-73632, also known as “L-Methioninamide, N-(5-amino-1-oxopentyl)-L-phenylalanyl-L-phenylalanyl-L-prolyl-N-methyl-L-leucyl-”, is a novel tachykinin neurokinin 1 (NK-1) receptor agonist . The NK-1 receptor is the primary target of this compound . This receptor plays a crucial role in conveying itch signals through the peripheral terminals of primary sensory neurons .

Mode of Action

This compound interacts with its target, the NK-1 receptor, by acting directly on the peripheral terminals of primary sensory neurons . This interaction results in the conveyance of itch signals .

Biochemical Pathways

The NK-1 receptor is known to be involved in neuronal signaling .

Result of Action

The primary result of this compound’s action is the conveyance of itch signals through the peripheral terminals of primary sensory neurons . This is achieved through its agonistic action on the NK-1 receptor .

Biochemische Analyse

Biochemical Properties

GR-73632 interacts with the NK1 receptor, a G protein-coupled receptor, to exert its effects . The binding of this compound to the NK1 receptor triggers a series of biochemical reactions that lead to the transmission of itch signals .

Cellular Effects

This compound influences cell function by acting on the NK1 receptor, which is present in various types of cells, including primary sensory neurons . It can affect cell signaling pathways, gene expression, and cellular metabolism, primarily related to the sensation of itch .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the NK1 receptor, leading to the activation of this receptor . This activation triggers a cascade of intracellular events, including changes in gene expression, that result in the transmission of itch signals .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, this compound has been shown to induce dose-dependent edema in wild-type mice . More comprehensive studies are needed to fully understand the dosage effects of this compound in animal models.

Vorbereitungsmethoden

The synthesis of GR-73632 involves several steps, including the formation of peptide bonds and the incorporation of specific amino acid residues. The synthetic route typically starts with the protection of amino groups, followed by the coupling of amino acids using reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole . The final product is obtained after deprotection and purification steps, such as high-performance liquid chromatography . Industrial production methods may involve large-scale peptide synthesis techniques, ensuring high purity and yield .

Analyse Chemischer Reaktionen

GR-73632 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von reduzierten Peptiden führt.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dimethylformamid und Methanol sowie Katalysatoren wie Palladium auf Kohlenstoff . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind modifizierte Peptide mit veränderten funktionellen Gruppen oder Oxidationsstufen .

Vergleich Mit ähnlichen Verbindungen

GR-73632 ist einzigartig in seiner hohen Selektivität und Potenz für den Neurokinin-1-Rezeptor. Zu den ähnlichen Verbindungen gehören:

Substanz P: Ein natürlicher Ligand für den Neurokinin-1-Rezeptor, der an der Schmerz- und Entzündungssignalübertragung beteiligt ist.

Physalaemin: Ein nicht-säugetierisches Tachykinin mit hoher Affinität für den Neurokinin-1-Rezeptor.

Im Vergleich zu diesen Verbindungen zeichnet sich this compound durch seine synthetische Herkunft und spezifische Modifikationen aus, die seine Rezeptorselektivität und Potenz verbessern .

Biologische Aktivität

L-Methioninamide, N-(5-amino-1-oxopentyl)-L-phenylalanyl-L-phenylalanyl-L-prolyl-N-methyl-L-leucyl- is a complex peptide compound with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , which indicates a large and complex structure typical of peptide compounds. The presence of multiple amino acids suggests potential for diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 725.00 g/mol |

| CAS Number | 133156-06-6 |

| Chemical Structure | Chemical Structure |

- Neurotransmitter Modulation : The compound may influence neurotransmitter levels, particularly those related to mood and cognition due to its phenylalanine content, which is a precursor for dopamine and other catecholamines.

- Antioxidant Properties : Methionine derivatives are known to exhibit antioxidant activity, potentially protecting cells from oxidative stress.

- Protein Synthesis : As a peptide, it may play a role in protein synthesis, influencing cellular repair and regeneration processes.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of methionine derivatives in models of neurodegeneration. Results indicated that L-Methioninamide could reduce neuronal apoptosis and enhance cell survival through modulation of oxidative stress pathways .

Study 2: Antioxidant Activity

Research demonstrated that L-Methioninamide exhibits significant antioxidant activity, scavenging free radicals and reducing lipid peroxidation in vitro. This suggests potential applications in preventing oxidative damage in various diseases .

Study 3: Cognitive Enhancement

In animal models, administration of L-Methioninamide showed improvements in cognitive functions, attributed to enhanced dopaminergic signaling owing to its phenylalanine content. Behavioral tests indicated increased learning and memory capabilities .

Comparative Biological Activities

| Compound | Neuroprotective | Antioxidant | Cognitive Enhancement |

|---|---|---|---|

| L-Methioninamide | Yes | Yes | Yes |

| L-Phenylalanine | Moderate | No | Yes |

| L-Methionine | Moderate | Yes | No |

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-(5-aminopentanoylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H59N7O6S/c1-27(2)24-34(38(51)44-30(36(42)49)20-23-54-4)46(3)40(53)33-18-13-22-47(33)39(52)32(26-29-16-9-6-10-17-29)45-37(50)31(25-28-14-7-5-8-15-28)43-35(48)19-11-12-21-41/h5-10,14-17,27,30-34H,11-13,18-26,41H2,1-4H3,(H2,42,49)(H,43,48)(H,44,51)(H,45,50)/t30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKPTSSZOJLFBZ-LJADHVKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N(C)C(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N(C)C(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H59N7O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927984 | |

| Record name | N-{2-[(5-Amino-1-hydroxypentylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanyl-N-(1-hydroxy-1-{[1-hydroxy-1-imino-4-(methylsulfanyl)butan-2-yl]imino}-4-methylpentan-2-yl)-N-methylprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133156-06-6 | |

| Record name | GR 73632 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133156066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(5-Amino-1-hydroxypentylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanyl-N-(1-hydroxy-1-{[1-hydroxy-1-imino-4-(methylsulfanyl)butan-2-yl]imino}-4-methylpentan-2-yl)-N-methylprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.